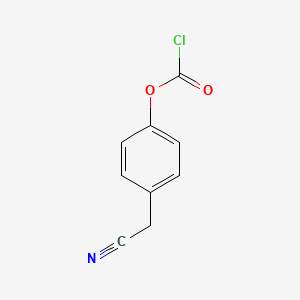

4-(Cyanomethyl)phenyl chloroformate

Description

Significance of Aryl Chloroformates in Chemical Synthesis

Aryl chloroformates, the chemical class to which 4-(cyanomethyl)phenyl chloroformate belongs, are established as highly valuable intermediates in a wide array of chemical syntheses. google.com Their utility stems from the high reactivity of the chloroformate group (-O-C(O)-Cl), which makes them excellent acylating agents. This reactivity is similar to that of acyl chlorides. wikipedia.org

Historically, aryl chloroformates have been instrumental in the production of various commercial products, including pharmaceuticals, pesticides, and polymers. google.comupl-ltd.com They serve as crucial precursors for the synthesis of carbonates and carbamates. google.com The reaction of a chloroformate with an alcohol yields a carbonate ester, while its reaction with an amine produces a carbamate (B1207046). wikipedia.org This reactivity is fundamental in many synthetic transformations, including the formation of ureas. commonorganicchemistry.com

In the realm of synthetic methodology, aryl chloroformates are widely employed as protecting groups for amines and alcohols. For instance, benzyl (B1604629) chloroformate is used to introduce the carboxybenzyl (Cbz) protecting group, a cornerstone in peptide synthesis. wikipedia.org Similarly, phenyl chloroformate has demonstrated utility in converting primary amides into nitriles under mild conditions. niscpr.res.in They are also used as derivatizing agents in chromatography to convert polar compounds into more volatile derivatives suitable for analysis by gas chromatography/mass spectrometry. wikipedia.org The synthesis of aryl chloroformates is typically achieved by reacting a phenol (B47542) with phosgene (B1210022) or a phosgene equivalent like triphosgene. google.comchemicalbook.com

Research Trajectories for this compound

The specific structure of this compound suggests several potential research directions in organic chemistry. The presence of two distinct reactive centers—the chloroformate and the cyanomethyl group—makes it an attractive building block for bifunctional or multifunctional molecules.

The primary research trajectory involves its use as a linker or scaffold in the synthesis of complex molecules. The chloroformate moiety can readily react with nucleophiles such as amines or alcohols to form stable carbamate or carbonate linkages, respectively. Simultaneously, the cyanomethyl group (-CH₂CN) offers a handle for a variety of chemical transformations. The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloaddition reactions to form heterocyclic systems.

This dual functionality allows for sequential or orthogonal synthetic strategies. For example, the chloroformate could first be used to attach the molecule to a substrate or a larger molecular framework. Subsequently, the nitrile could be chemically modified to introduce another functional group or to build a new molecular segment. This approach is valuable in the synthesis of pharmaceutical intermediates and materials science applications where precise control over molecular architecture is required. Research could also explore its use in creating novel monomers for polymerization, leading to materials with unique properties conferred by the cyanomethyl group.

Structure

3D Structure

Properties

Molecular Formula |

C9H6ClNO2 |

|---|---|

Molecular Weight |

195.60 g/mol |

IUPAC Name |

[4-(cyanomethyl)phenyl] carbonochloridate |

InChI |

InChI=1S/C9H6ClNO2/c10-9(12)13-8-3-1-7(2-4-8)5-6-11/h1-4H,5H2 |

InChI Key |

VCRKYRDPPANJGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC#N)OC(=O)Cl |

Origin of Product |

United States |

Computational and Theoretical Studies on 4 Cyanomethyl Phenyl Chloroformate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular-level characteristics of 4-(Cyanomethyl)phenyl chloroformate. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is exceptionally well-suited for analyzing the electronic structure and predicting the reactivity of organic molecules. mdpi.com For this compound, a DFT analysis would focus on how the electron density is distributed across the molecule, which is key to its chemical behavior.

The molecule consists of a benzene (B151609) ring substituted with two key functional groups: the highly reactive chloroformate group (-OCOCl) and the electron-withdrawing cyanomethyl group (-CH₂CN). DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G**, can elucidate the following: semanticscholar.org

Geometric Optimization: Determining the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: The electron-withdrawing nature of both the chloroformate group and the cyanomethyl group significantly influences the electron density of the phenyl ring and, crucially, the electrophilicity of the carbonyl carbon in the chloroformate moiety. DFT calculations quantify this effect by calculating atomic charges. The carbonyl carbon is expected to carry a significant partial positive charge, making it a prime target for nucleophilic attack. mdpi.com

Reactivity Descriptors: DFT can be used to calculate global reactivity descriptors such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), which provide a quantitative measure of the molecule's stability and reactivity. mdpi.com

A DFT study would confirm that the cyanomethyl group, through its inductive and resonance effects, enhances the electrophilic character of the carbonyl carbon compared to unsubstituted phenyl chloroformate, thereby increasing its reactivity toward nucleophiles. mdpi.com

Table 1: Representative Data from a Hypothetical DFT Calculation on this compound (Note: These values are illustrative examples of what a DFT calculation would produce and are based on known chemical principles.)

| Parameter | Atom(s) | Calculated Value | Significance |

| Partial Atomic Charge | Carbonyl Carbon (C=O) | +0.75 e | Highly positive, indicating a strong electrophilic site for nucleophilic attack. |

| Partial Atomic Charge | Carbonyl Oxygen (C=O) | -0.60 e | High negative charge, indicating a polar C=O bond. |

| Partial Atomic Charge | Nitrile Nitrogen (C≡N) | -0.55 e | Electron density accumulation due to nitrogen's high electronegativity. |

| Bond Length | C=O | 1.19 Å | Typical double bond length, indicating strong bond character. |

| Bond Length | C-Cl | 1.78 Å | Relatively long and weak bond, susceptible to cleavage during reaction. |

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactions. It posits that reactivity is governed primarily by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.com

In a typical reaction involving this compound, such as its reaction with an amine or alcohol (nucleophiles), the key interaction is:

HOMO: The non-bonding orbital of the nucleophile (e.g., the lone pair on a nitrogen or oxygen atom).

LUMO: The antibonding π* orbital of the carbonyl group (C=O) of the chloroformate. youtube.com

The energy difference between the nucleophile's HOMO and the chloroformate's LUMO, known as the HOMO-LUMO gap, is a critical factor. A smaller gap facilitates electron transfer and indicates higher reactivity. nih.gov The electron-withdrawing cyanomethyl group lowers the energy of the LUMO of this compound, reducing the HOMO-LUMO gap with most nucleophiles and thus accelerating the reaction rate compared to unsubstituted phenyl chloroformate.

Table 2: Hypothetical Frontier Molecular Orbital Energies (Note: Values are for illustrative purposes to demonstrate relative differences.)

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Phenyl Chloroformate | -9.5 | -0.8 | 8.7 |

| This compound | -9.8 | -1.2 | 8.6 |

| Ammonia (Nucleophile) | -10.7 | +5.2 | 15.9 |

The key interaction is between the HOMO of the nucleophile (e.g., Ammonia) and the LUMO of the chloroformate. The lower LUMO energy of the cyanomethyl-substituted compound leads to a smaller energy gap and enhanced reactivity.

This compound can exist in different spatial arrangements, or conformations, due to rotation around its single bonds. The most significant rotation is around the C-O bond connecting the phenyl ring to the chloroformate group. This can result in syn and anti conformers, where the C=O bond is either on the same side as or on the opposite side of the phenyl ring, respectively.

Computational methods can map the potential energy surface (PES) by calculating the molecule's energy as a function of this rotational angle. This analysis identifies the lowest-energy (most stable) conformers and the energy barriers to rotation between them. Studies on the parent phenyl chloroformate have shown that such conformational preferences can be accurately modeled. researchgate.net Understanding the dominant conformation is important as it can influence the molecule's packing in a crystal lattice and its accessibility for reaction in solution.

Molecular Dynamics Simulations for Reaction Pathways and Solvent Interactions

While quantum mechanics is excellent for static molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. An MD simulation would place one or more molecules of this compound in a "box" filled with solvent molecules (e.g., water, acetonitrile (B52724), or methanol) and solve Newton's equations of motion for every atom.

This approach is invaluable for:

Solvent Effects: Understanding how solvent molecules arrange themselves around the solute and how this solvation shell stabilizes the ground state and transition states of a reaction. Kinetic studies on related phenyl chloroformates have shown that solvent properties like nucleophilicity and ionizing power are critical to the reaction mechanism. nih.gov MD simulations provide a particle-level view of these interactions.

Reaction Pathways: By using advanced techniques like umbrella sampling or metadynamics, MD can be used to simulate the entire course of a reaction, such as the nucleophilic attack on the carbonyl carbon. This allows for the calculation of the free energy profile along the reaction coordinate, revealing the activation energy barriers for each step in the proposed mechanism (e.g., formation of a tetrahedral intermediate and subsequent chloride elimination). nih.gov

Prediction of Reactivity and Selectivity via Computational Models

By combining insights from quantum chemical calculations and molecular dynamics, comprehensive models can be built to predict the reactivity and selectivity of this compound.

The computational model would confirm a stepwise addition-elimination mechanism, which is typical for phenyl chloroformates. researchgate.net The model would predict:

Reactivity: The rate of reaction will be faster than that of phenyl chloroformate due to the electron-withdrawing cyanomethyl group, which stabilizes the negatively charged transition state. This is analogous to the enhanced reactivity observed for p-nitrophenyl chloroformate. mdpi.com

Selectivity: In reactions with molecules containing multiple nucleophilic sites, the model could predict which site would preferentially attack the chloroformate. This prediction would be based on the calculated activation energy barriers for each possible reaction pathway.

Machine Learning and Artificial Intelligence Applications in Reaction Prediction

A new frontier in chemical research is the application of machine learning (ML) and artificial intelligence (AI). Instead of being programmed with explicit physical laws, ML models are trained on vast datasets of known chemical reactions. nih.gov

For a reaction involving this compound, an ML model could:

Predict Reaction Conditions: Given the reactants (e.g., this compound and a specific nucleophile), a trained neural network could predict the optimal solvent, temperature, and catalyst with high accuracy. nih.govchemrxiv.org

Forecast Reaction Yields: More advanced models can predict the likely yield of a reaction under specific conditions, helping chemists to prioritize experiments that are most likely to succeed. arxiv.org

Predict Kinetic and Solvent Effects: Recent ML models can predict the effect of different solvents on reaction rates almost instantaneously, a task that would require extensive and costly computational or experimental work. rsc.org This allows for rapid screening of environmentally friendly or more efficient solvents.

While these models are general, their application to specific transformations involving this compound holds the promise of accelerating synthesis design and optimization, moving towards a more predictive and efficient era of chemistry.

Reactivity and Chemical Transformations of 4 Cyanomethyl Phenyl Chloroformate

Derivatization Strategies via Nucleophilic Acyl Substitution

The core reactivity of 4-(cyanomethyl)phenyl chloroformate lies in nucleophilic acyl substitution. libretexts.org In this reaction, a nucleophile attacks the electrophilic carbonyl carbon of the chloroformate. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and resulting in a new acyl compound. libretexts.org The general mechanism involves the attack of a nucleophile on the carbonyl carbon, followed by the elimination of the chloride leaving group. khanacademy.org

The reactivity of chloroformates, including the 4-(cyanomethyl)phenyl derivative, is influenced by the nature of the nucleophile and the solvent. rsc.orgmdpi.com Studies on related phenyl chloroformates show that the reaction mechanism can be either a concerted (SN2-like) or a stepwise addition-elimination pathway, depending on the reaction conditions. rsc.orgmdpi.com For instance, the aminolysis of phenyl chloroformates in acetonitrile (B52724) proceeds through a concerted mechanism, while in aqueous solution, a stepwise mechanism with a zwitterionic tetrahedral intermediate is favored. rsc.orgnih.gov

Formation of Carbamates and Urethane (B1682113) Linkages

A significant application of this compound is in the synthesis of carbamates and the formation of urethane linkages, which are crucial in the production of various biologically active molecules and polymers.

The reaction of this compound with primary or secondary amines, a process known as aminolysis, yields carbamates. nih.govnih.gov This reaction is a type of nucleophilic acyl substitution where the amine acts as the nucleophile. rsc.org The reaction of phenyl chloroformates with amines is generally efficient and proceeds under mild conditions. rsc.org

Kinetic studies on the aminolysis of substituted phenyl chloroformates have provided insights into the reaction mechanism. rsc.orgnih.gov The reactivity is dependent on the basicity of the amine nucleophile. rsc.org In aqueous solutions, the aminolysis of phenyl chloroformates with secondary alicyclic amines proceeds through a stepwise mechanism where the rate-determining step is the formation of a zwitterionic tetrahedral intermediate. nih.gov In contrast, reactions with anilines in acetonitrile tend to follow a concerted pathway. nih.gov This difference in mechanism is attributed to the ability of the solvent to stabilize the intermediate. nih.gov

The selectivity of aminolysis can be influenced by the reaction conditions and the nature of the amine. For instance, in the synthesis of ureas from phenyl carbamates, it's possible to achieve chemoselectivity between primary and secondary amines. nih.gov

The reaction of this compound with alcohols, termed alcoholysis, results in the formation of carbonates. This is another example of nucleophilic acyl substitution, with the alcohol serving as the nucleophile.

The solvolysis of phenyl chloroformates, which includes alcoholysis, has been studied to understand the reaction mechanism. mdpi.com The reaction rates are influenced by the solvent's nucleophilicity and ionizing power. mdpi.com For phenyl chloroformate, the mechanism is generally considered to be an addition-elimination pathway where the addition step is rate-determining. mdpi.com The reactivity in alcoholysis is generally slower than in aminolysis due to the lower nucleophilicity of alcohols compared to amines. rsc.org

The table below summarizes the kinetic data for the methanolysis of substituted phenyl chloroformates, which provides a basis for understanding the reactivity of this compound.

Interactive Table: Kinetic Data for Methanolysis of Substituted Phenyl Chloroformates in Acetonitrile

| Substituent (Y) | k₂ (10⁻⁴ M⁻¹s⁻¹) at 25°C | ρY | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

| p-OCH₃ | 1.23 | 0.8 | 10.2 | -38.6 |

| p-CH₃ | 2.15 | 9.8 | -39.1 | |

| H | 4.33 | 9.2 | -40.1 | |

| p-Cl | 10.5 | 8.5 | -41.2 | |

| m-Cl | 23.1 | 7.9 | -42.0 |

Data adapted from studies on phenyl chloroformates and are illustrative for the 4-(cyanomethyl)phenyl derivative. rsc.org

Role in Nitrile Functional Group Interconversions

Beyond its use in forming carbamates and carbonates, reagents similar to this compound have been employed in the interconversion of nitrile functional groups. The nitrile group is a valuable functional group in organic synthesis due to its ability to be transformed into various other functionalities. researchgate.net

Phenyl chloroformate, a closely related compound, has been shown to be an effective reagent for the conversion of primary amides to nitriles under mild conditions. niscpr.res.in The reaction is typically carried out at room temperature in the presence of a base like pyridine. niscpr.res.in This method is advantageous as it avoids harsh dehydrating agents and is applicable to a wide range of primary amides, including aromatic, heterocyclic, and aliphatic ones. niscpr.res.in The reaction is believed to proceed through the formation of an intermediate which then eliminates to form the nitrile. niscpr.res.in

The table below shows the results of converting various primary amides to nitriles using phenyl chloroformate and pyridine.

Interactive Table: Conversion of Primary Amides to Nitriles using Phenyl Chloroformate

| Primary Amide | Product | Yield (%) |

| Benzamide | Benzonitrile | 95 |

| 4-Chlorobenzamide | 4-Chlorobenzonitrile | 92 |

| 4-Methoxybenzamide | 4-Methoxybenzonitrile | 90 |

| Nicotinamide | 3-Cyanopyridine | 88 |

| Phenylacetamide | Phenylacetonitrile | 94 |

| Cinnamamide | Cinnamonitrile | 91 |

Data based on the use of phenyl chloroformate as a reagent. niscpr.res.in

The utility of phenyl chloroformate also extends to the conversion of thioamides to nitriles. niscpr.res.in This transformation further highlights the versatility of this class of reagents in functional group interconversions. niscpr.res.in

Application in Protecting Group Chemistry

This compound serves as a crucial reagent for introducing the 4-(cyanomethyl)oxycarbonyl (Cynoc) protecting group, particularly for the protection of amine functionalities. This protecting group is valued in organic synthesis for its unique stability and cleavage characteristics.

The primary role of this compound is in the safeguarding of amino groups within amino acids and peptides. The protection reaction is typically carried out by treating the amino acid with this compound in the presence of a base, such as sodium bicarbonate or N,N-diisopropylethylamine (DIPEA). This reaction is usually conducted in a solvent system like aqueous dioxane or dichloromethane, yielding the N-Cynoc-protected amino acid.

A significant advantage of the Cynoc group is its stability under conditions that would cleave other common amine protecting groups. For instance, it remains intact in the presence of trifluoroacetic acid (TFA), the reagent used to remove the tert-butyloxycarbonyl (Boc) group, and it is also resistant to the piperidine (B6355638) solution used for the cleavage of the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This orthogonality makes the Cynoc group a valuable asset in complex synthetic strategies, such as solid-phase peptide synthesis (SPPS), where multiple protecting groups are employed.

The removal of the Cynoc group is generally accomplished under specific reductive conditions. One common method involves the use of sodium dithionite (B78146) (Na₂S₂O₄). The reduction of the cyano group initiates a chemical cascade that ultimately liberates the free amine. Another effective deprotection strategy utilizes tributyltin hydride (Bu₃SnH) in conjunction with azobisisobutyronitrile (AIBN) as a radical initiator.

Table 1: Comparison of Common Amine Protecting Groups

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |

|---|---|---|---|

| 4-(Cyanomethyl)oxycarbonyl | Cynoc | This compound | Reductive (e.g., Na₂S₂O₄ or Bu₃SnH/AIBN) |

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate | Strong Acid (e.g., TFA) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) |

Reactions Involving the Cyanomethyl Group

The cyanomethyl group (1) in derivatives of this compound is not merely a passive structural element; it offers a handle for a variety of chemical transformations, enabling further functionalization of the molecule.

Nucleophilic Substitution on the Cyanomethyl Moiety

Direct nucleophilic substitution on the cyanomethyl group, where the cyano group itself is displaced, is not a typical reaction pathway for this compound under standard conditions. libretexts.org(https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXUnEmv4KHzy322BUVzrokPlG-n6yKnym4CpBeBvJdt9V8_ED2fyROOW3mkKouOnJLSTHuvc8EAQYuHxSscZSin_ncsTaUHyTumXtorQzJBElYOSfDV3IRMobtgv7qgZn31xsK5KHNyn47kPv4eF_MQRE_jmIP7sK67EuuXajLVbk8X53MVM3beEMK3DPvpM_iDIsJ5GZg7HnkP8fdCM9yziWnb1khv9cOtV4k7tEESGu98rUAXX5U6JJC60br7jB047sy-UiRSG1MNCNa2QlnabB2Qdx6QF_-TN74H4yAHqdTyAUcAwToGAHmsXag6dhIZyXKPJIDfnyR-b-ZoauCIuvLkVW5yoJsMPO51YDs7WLPR8GrQU=, 10) The methylene (B1212753) (CH₂) hydrogens of the cyanomethyl group are acidic due to the electron-withdrawing nature of the adjacent cyano group. This allows for deprotonation by a strong base to form a cyanomethyl carbanion (1). This carbanion can then participate in nucleophilic addition or substitution reactions.

However, reactions involving the cyanomethyl group are more commonly explored after the highly reactive chloroformate group has been converted into a more stable functional group, such as a carbamate (B1207046).3 In these derivatives, the cyanomethyl moiety can undergo various transformations.

Applications in Polymer and Materials Science

Monomer for Polymer Synthesis

While 4-(cyanomethyl)phenyl chloroformate is a monofunctional molecule and thus cannot act as a monomer for homopolymerization, it can be employed as a comonomer or an end-capping agent in step-growth polymerization to control molecular weight and introduce specific functionalities.

In the synthesis of polycarbonates, which are typically produced through the reaction of a bisphenol with a phosgene (B1210022) equivalent like diphenyl carbonate, this compound can be introduced as a chain-terminating agent. uwb.edu.plmdpi.combohrium.comessentialchemicalindustry.org The chloroformate group readily reacts with the phenoxide end-groups of the growing polycarbonate chains, effectively capping them. This process allows for precise control over the polymer's molecular weight, a critical factor influencing its mechanical and thermal properties. bohrium.com

The incorporation of the 4-(cyanomethyl)phenyl group as an end-cap introduces a polar nitrile functionality to the polycarbonate. This can enhance the polymer's adhesion to polar substrates, modify its solubility in various solvents, and provide a site for further chemical modifications. The presence of these functional end groups can be particularly useful in the development of specialty polycarbonates for applications in coatings, adhesives, and compatibilizers for polymer blends.

Table 1: Potential Role of this compound in Polycarbonate Synthesis

| Role | Mechanism of Action | Expected Outcome |

| Chain-Terminating Agent | Reaction of the chloroformate group with phenoxide chain ends. | Control of polymer molecular weight. |

| Functional End-Capping | Introduction of the cyanomethylphenyl group at chain ends. | Modified surface properties, adhesion, and solubility. |

The synthesis of polyurethanes typically involves the reaction of diisocyanates with polyols. researchgate.netresearchgate.netdergipark.org.tr this compound can be utilized in several ways to create novel polyurethane-based materials. One approach involves the pre-reaction of the chloroformate with a diol or polyol to create a carbonate-containing monomer. This new monomer, now bearing the cyanomethylphenyl group, can then be polymerized with a diisocyanate to form a modified polyurethane.

Alternatively, the chloroformate can be used to functionalize the hydroxyl groups present on the backbone or at the chain ends of a pre-formed polyurethane. This post-polymerization modification introduces the cyanomethyl functionality, which can alter the material's properties, such as its thermal stability, chemical resistance, and interaction with other materials. The nitrile group can also serve as a reactive handle for cross-linking or for grafting other molecules onto the polyurethane backbone.

Table 2: Potential Strategies for Incorporating this compound in Polyurethane Synthesis

| Strategy | Description | Resulting Material |

| Monomer Modification | Reaction with a diol prior to polymerization with a diisocyanate. | Polyurethane with integrated cyanomethylphenyl groups. |

| Polymer Functionalization | Reaction with hydroxyl groups on a pre-formed polyurethane. | Polyurethane with pendant cyanomethylphenyl groups. |

Reagent for Polymer Functionalization and Surface Modification

The high reactivity of the chloroformate group makes this compound an effective reagent for the functionalization of polymers containing nucleophilic groups, such as hydroxyl or amine functionalities. researchgate.netnih.govnih.gov This is particularly relevant for the surface modification of polymers, where the goal is to alter the surface properties without affecting the bulk characteristics of the material. researchgate.net

By treating a polymer surface with a solution of this compound, a layer of cyanomethylphenyl groups can be covalently attached to the surface. This can be used to increase the surface's hydrophilicity, improve its biocompatibility, or introduce specific binding sites. For example, the nitrile group can participate in dipole-dipole interactions or act as a precursor for other functional groups, making the surface more receptive to coatings, dyes, or bioactive molecules. This approach is valuable in the development of materials for biomedical devices, sensors, and advanced filtration membranes. nih.govnih.gov

Design of Functional Materials

The cyanomethyl group is a key functional moiety that can impart specific properties to a material. specificpolymers.comrsc.orgspecificpolymers.com By incorporating this compound into a polymer structure, materials with tailored functionalities can be designed. The strong dipole moment of the nitrile group can enhance the dielectric properties of the material, making it suitable for applications in capacitors and other electronic components.

Furthermore, the nitrile group can be chemically transformed into other functional groups, such as amines, carboxylic acids, or tetrazoles, opening up a wide range of possibilities for creating advanced functional materials. For instance, the conversion of the nitrile to an amine group would create a material with potential applications in CO2 capture or as a catalyst support. The ability to post-functionalize the polymer allows for the creation of a diverse library of materials from a single precursor.

Supramolecular Assembly Applications

Supramolecular chemistry focuses on the non-covalent interactions between molecules. nwhitegroup.com The aromatic ring and the cyanomethyl group of this compound can both participate in such interactions. The phenyl group can engage in π-π stacking with other aromatic systems, while the nitrile group can act as a hydrogen bond acceptor or participate in dipole-dipole interactions. researchgate.netnih.gov

When incorporated into a polymer, these groups can drive the self-assembly of the polymer chains into well-defined nanostructures. This can lead to the formation of materials with ordered domains, which can have interesting optical, electronic, or mechanical properties. For example, the regular arrangement of the cyanomethylphenyl groups could lead to the formation of liquid crystalline phases or facilitate the creation of nanoporous materials. The study of how these groups influence the supramolecular organization of polymers is a promising area for the development of new smart materials.

Structure Reactivity Relationships and Design Principles

Elucidating the Influence of Aromatic Substituents on Chloroformate Reactivity

The reactivity of the chloroformate functional group is significantly modulated by the electronic nature of the substituents on the aromatic ring. The cyanomethyl group (-CH₂CN) at the para-position of 4-(cyanomethyl)phenyl chloroformate plays a pivotal role in dictating its electrophilicity and, consequently, its reaction rates with nucleophiles.

The cyanomethyl group is a potent electron-withdrawing group due to the combined inductive and resonance effects of the cyano moiety. This electron withdrawal has a profound impact on the electron density of the phenyl ring and, by extension, the phenoxy oxygen atom. This, in turn, influences the stability of the leaving group and the electrophilicity of the carbonyl carbon in the chloroformate.

To quantitatively assess the electronic influence of various substituents, the Hammett equation is often employed. mdpi.com This equation relates the reaction rate or equilibrium constant of a substituted aromatic compound to that of the unsubstituted parent compound through a substituent constant (σ) and a reaction constant (ρ). The σ value is a measure of the electronic effect of a substituent, with positive values indicating electron-withdrawing character and negative values indicating electron-donating character.

Table 1: Hammett Substituent Constants (σp) for Selected para-Substituents

| Substituent | σp Value |

|---|---|

| -OCH₃ | -0.27 |

| -CH₃ | -0.17 |

| -H | 0.00 |

| -Cl | 0.23 |

| -CH₂CN | ~0.45 * |

| -NO₂ | 0.78 |

Estimated value based on available data and comparison with similar groups.

As indicated in Table 1, the cyanomethyl group has a significant positive σp value, comparable to other strong electron-withdrawing groups like the nitro group. This high σp value signifies a substantial increase in the electrophilicity of the carbonyl carbon in this compound compared to unsubstituted phenyl chloroformate. This enhanced electrophilicity makes it a more reactive acylating agent.

Correlation of Electronic and Steric Effects with Reaction Rates and Selectivity

The electronic and steric effects of the substituents on the phenyl ring directly correlate with the rates and selectivity of reactions involving phenyl chloroformates. Kinetic studies on the solvolysis and aminolysis of a range of substituted phenyl chloroformates provide valuable insights into these correlations.

Electronic Effects:

The rates of nucleophilic substitution reactions of phenyl chloroformates are highly sensitive to the electronic nature of the para-substituent. Electron-withdrawing groups, such as the cyanomethyl group, accelerate the reaction rate by stabilizing the developing negative charge in the transition state of the addition-elimination mechanism. rsc.org Studies on the methanolysis of various phenyl chloroformates have shown a clear trend of increasing reaction rates with more electron-withdrawing substituents. rsc.org

For instance, the solvolysis of p-nitrophenyl chloroformate, which has a strongly electron-withdrawing nitro group, is significantly faster than that of phenyl chloroformate. mdpi.com Given the comparable electron-withdrawing strength of the cyanomethyl and nitro groups, it can be inferred that this compound will exhibit similarly enhanced reactivity. The Hammett plot for the methanolysis of substituted phenyl chloroformates yields a positive ρ value, confirming that the reaction is favored by electron-withdrawing substituents that can stabilize the negatively charged transition state. rsc.org

Table 2: Relative Reactivity of para-Substituted Phenyl Chloroformates in Solvolysis

| Substituent | Relative Rate (k_rel) |

|---|---|

| -OCH₃ | Slower |

| -H | 1 |

| -Cl | Faster |

| -CH₂CN | Significantly Faster (Inferred) |

Steric Effects:

While electronic effects are generally dominant in para-substituted phenyl chloroformates, steric effects can play a role, particularly when bulky nucleophiles or ortho-substituents are involved. For this compound, the para-substitution minimizes direct steric hindrance at the reaction center (the carbonyl carbon). The cyanomethyl group itself is relatively linear and extends away from the reactive site, thus imposing minimal steric impediment to an incoming nucleophile. This lack of significant steric hindrance allows the electronic effects to be the primary determinant of reactivity and selectivity.

The selectivity of this compound in reactions with molecules containing multiple nucleophilic sites is also primarily governed by electronic factors. The high reactivity of the chloroformate group allows for selective acylation of stronger nucleophiles over weaker ones under controlled conditions.

Design Principles for Novel Reagents Based on the this compound Scaffold

The unique combination of high reactivity and a functionalizable side chain in this compound makes it an attractive scaffold for the design of novel reagents for various applications in organic synthesis and bioconjugation.

Key Design Principles:

Tunable Reactivity: The reactivity of the chloroformate can be further fine-tuned by introducing additional substituents on the phenyl ring, although this would add synthetic complexity. However, the inherent high reactivity of the this compound scaffold is often a desirable feature.

Linker Functionality: The cyanomethyl group serves as a versatile handle for further chemical modification. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. This allows for the attachment of a wide range of molecular entities, such as fluorescent dyes, biotin (B1667282) tags, polymers, or drug molecules.

Cleavable Linkers: The phenyl carbonate linkage formed upon reaction of this compound with a hydroxyl group can be designed to be cleavable under specific conditions. The electronic properties of the 4-(cyanomethyl)phenyl group can influence the stability of this linkage.

Solid-Phase Synthesis: The functional handle of the cyanomethyl group allows for the immobilization of the reagent onto a solid support. This would facilitate the purification of products by simply filtering off the resin-bound byproducts.

Examples of Potential Applications:

Bifunctional Crosslinkers: By modifying the cyanomethyl group, this compound can be converted into a heterobifunctional crosslinking agent. For example, conversion of the nitrile to an amine, followed by reaction with a different linker, could generate a reagent capable of connecting two different biomolecules.

Activated Esters for Peptide Synthesis: The corresponding 4-(cyanomethyl)phenyl carbonate esters of amino acids could serve as activated intermediates in peptide synthesis, analogous to the well-established p-nitrophenyl esters. sigmaaldrich.com

Derivatizing Agents for Analysis: The high reactivity and the presence of a nitrogen atom in the cyanomethyl group make this scaffold suitable for developing derivatizing agents for enhancing the detection of analytes in chromatographic or mass spectrometric analyses.

Future Research Directions and Emerging Paradigms

Integration with Chemoinformatics and Robotics for Automated Synthesis

The automation of chemical synthesis, which utilizes robotics and advanced instrumentation, is revolutionizing the landscape of chemistry. nih.gov These automated systems, often guided by chemoinformatics and artificial intelligence (AI), can significantly accelerate the discovery and optimization of new molecules by enabling high-throughput experimentation and data analysis. nih.govnih.gov

Exploration of Bio-orthogonal and Click Chemistry Applications

Bio-orthogonal chemistry encompasses reactions that can proceed within living systems without interfering with native biochemical processes. nih.govwikipedia.orgtum.de This field, in conjunction with "click chemistry"—a set of reactions known for their high yield, simplicity, and reliability—has become indispensable for chemical biology, drug discovery, and materials science. tum.deorganic-chemistry.orgnih.gov A primary goal is the development of new probes and labeling agents for studying biomolecules in real time. wikipedia.org

While 4-(Cyanomethyl)phenyl chloroformate is not a traditional bio-orthogonal reagent, its structure presents opportunities for development in this area. The chloroformate handle allows for its covalent attachment to various biomolecules or scaffolds. The cyanomethylphenyl moiety could then serve as a precursor to a novel reactive group for bio-orthogonal ligation. Future research could explore the transformation of the cyano or phenyl group into a functional handle suitable for specific bio-orthogonal reactions.

The most prominent click reaction, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is widely used for bioconjugation. nih.govnih.gov Other important reactions are detailed in the table below.

Table 1: Key Bio-orthogonal and Click Chemistry Reactions

| Reaction Type | Description | Key Features |

|---|---|---|

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A [3+2] cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) source. organic-chemistry.org | High reaction rates, specificity for the 1,4-disubstituted triazole product, and insensitivity to aqueous conditions. organic-chemistry.org |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A copper-free click reaction between an azide and a strained cyclooctyne. wikipedia.org | Avoids the cellular toxicity associated with copper catalysts, making it suitable for live-cell imaging. wikipedia.orgwikipedia.org |

| Inverse Electron-Demand Diels-Alder (IEDDA) | A [4+2] cycloaddition between an electron-rich dienophile (e.g., a strained alkene) and an electron-poor diene (e.g., a tetrazine). wikipedia.org | Extremely fast reaction kinetics, proceeding rapidly in aqueous media. wikipedia.org |

| Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) | A reaction between a strained cyclooctyne and a nitrone to form an N-alkylated isoxazoline. wikipedia.org | Metal-free and exhibits fast kinetics, suitable for live-cell labeling applications. wikipedia.orgwikipedia.org |

| Oxime/Hydrazone Ligation | The formation of an oxime or hydrazone from the reaction of an aldehyde or ketone with a hydroxylamine or hydrazine derivative. tum.de | A classic bio-orthogonal reaction used for conjugating molecules under physiological conditions. |

Future work could focus on modifying the 4-(cyanomethyl)phenyl group to incorporate functionalities like strained alkynes or tetrazines, thereby creating novel reagents for drug delivery, diagnostics, and imaging. nih.govresearchgate.net

Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysis is a cornerstone of green and efficient chemistry. mdpi.com The development of novel catalytic systems offers the potential to precisely control the chemical transformations of multifunctional reagents like this compound. The compound features two primary reactive sites: the highly electrophilic chloroformate group and the cyanomethyl group.

Future research should target the design of catalysts that can:

Modulate Chloroformate Reactivity: While highly reactive, the chloroformate group can sometimes lead to side reactions. Advanced catalytic systems, potentially involving transition metals or organocatalysts, could enable its reaction under milder conditions, with a broader range of nucleophiles, and with greater selectivity in the presence of other sensitive functional groups.

Enable Selective Transformations of the Cyanomethyl Group: The cyano group is a versatile synthon that can be converted into amines, amides, carboxylic acids, or heterocycles. Developing catalysts that can selectively perform these transformations on the intact molecule, without affecting the phenyl ring or a group installed via the original chloroformate handle, would significantly expand the synthetic utility of its derivatives.

Facilitate Asymmetric Reactions: For chiral applications, designing catalytic systems that can induce stereoselectivity in reactions involving derivatives of this compound is a significant goal. This is particularly relevant in the synthesis of pharmaceuticals and other bioactive molecules.

The exploration of multimetallic catalysts or enzyme-based systems could provide new pathways for achieving unprecedented levels of reactivity and selectivity in transformations involving this compound. dntb.gov.ua

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Azide |

| Alkyne |

| Copper |

| Tetrazine |

| Cyclooctyne |

| Nitrone |

| Aldehyde |

| Ketone |

| Triazole |

| Isoxazoline |

| Oxime |

| Hydrazone |

| Lactic acid |

| Lactide |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.